molecular formula C12H13N B12683070 5-Isopropylquinoline CAS No. 1788085-68-6

5-Isopropylquinoline

Cat. No.: B12683070
CAS No.: 1788085-68-6
M. Wt: 171.24 g/mol
InChI Key: PJPCAGTXGANYLQ-UHFFFAOYSA-N
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Description

5-Isopropylquinoline is a heterocyclic aromatic organic compound, characterized by a quinoline structure with an isopropyl group attached to the fifth position of the quinoline ring. Quinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitroquinolines, halogenated quinolines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

1788085-68-6

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-propan-2-ylquinoline

InChI

InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3

InChI Key

PJPCAGTXGANYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=NC2=CC=C1

Origin of Product

United States

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